molecular formula C15H25NO4 B3028518 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide CAS No. 216596-70-2

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

Cat. No. B3028518
CAS RN: 216596-70-2
M. Wt: 283.36 g/mol
InChI Key: SELZAQGRPYIEQS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H28N2O3 . Its average mass is 296.405 Da and its monoisotopic mass is 296.209991 Da .

Scientific Research Applications

  • Catalytic Activity and Enzymatic Reaction Kinetics : An undecairon(III) oxo-hydroxo-carboxylato bridged aggregate showed effective catalytic properties towards the oxidation of catechols to their quinone derivatives in different solvents. The reaction followed Michaelis–Menten enzymatic reaction kinetics, suggesting potential applications in catalysis and enzymatic processes (Mal et al., 2015).

  • Synthesis of Heterocyclic Compounds : A study demonstrated the synthesis of various heterocyclic compounds, highlighting the versatility of similar structures in organic synthesis. This indicates the potential for creating diverse organic molecules, possibly including those with pharmaceutical applications (Ahmed et al., 2012).

  • Formation of Oxathiolanes : Research on the condensation of oxo fatty acids with β-mercaptoethanol led to the creation of oxathiolanes, suggesting applications in organic synthesis and chemical transformations (Ahmad et al., 1986).

  • Stabilization of Monomeric Iron and Manganese Complexes : The design and properties of mononuclear Fe(III) and Mn(III) complexes with terminal oxo or hydroxo ligands were studied. This research provides insights into the stabilization of such complexes, which is crucial for understanding their potential applications in biological and synthetic systems (MacBeth et al., 2004).

  • Synthesis of Bismuthonium Salts and Ylides : The reaction of Triarylbismuth(V)-oxo and -hydroxo compounds with organoboronic acids and esters highlighted new pathways in the synthesis of bismuthonium salts and ylides, expanding the scope of chemical synthesis and applications (Matano & Nomura, 2002).

  • Characterization of Terminal Iron(III)-Oxo and Iron(III)-Hydroxo Complexes : This study on O2 activation at nonheme iron centers is relevant to understanding the formation and reactivity of high-valent iron-oxo complexes, which are significant in various biological processes (Gordon et al., 2019).

  • Structural Analysis of Complex Salts : The crystal structure of bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) was determined, contributing to the understanding of complex salt structures and their potential applications in material science and chemistry (Närhi et al., 2014).

  • Oxygen Exchange Mechanisms in Uranyl(VI) Ion : A study involving "yl"-oxygen exchange in uranyl(VI) ion via U-O(yl)-U bridge formation provided insights into the chemical behavior of uranium compounds, which is crucial for nuclear chemistry and environmental applications (Tsushima, 2012).

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZAQGRPYIEQS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453999
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

216596-70-2
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Reactant of Route 2
Reactant of Route 2
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Reactant of Route 3
Reactant of Route 3
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Reactant of Route 4
Reactant of Route 4
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Reactant of Route 5
Reactant of Route 5
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Reactant of Route 6
Reactant of Route 6
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.